molecular formula C12H12N2O2S B3383672 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 462067-14-7

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No. B3383672
CAS RN: 462067-14-7
M. Wt: 248.3 g/mol
InChI Key: DRJGSULCGDRPFL-UHFFFAOYSA-N
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Description

“2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a phenyl group and a sulfanyl acetic acid group .


Molecular Structure Analysis

The molecular structure of “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” includes an imidazole ring, a phenyl ring, and a sulfanyl acetic acid group . The InChI code for this compound is 1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” include a molecular weight of 248.31 . It is a powder at room temperature .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to their diverse biological effects . The exact interaction would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific target and the context of the biological system.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects. The exact effects would depend on the specific target and the context of the biological system.

properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJGSULCGDRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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